Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride
Overview
Description
Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride: is a chemical compound with the molecular formula C₁₂H₁₅NO₂·HCl and a molecular weight of 241.72 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the reaction of cyclopropylamine with methyl 4-formylbenzoate under acidic conditions. The reaction proceeds via the formation of an imine intermediate, which is then reduced to form the final product.
Industrial Production Methods: In an industrial setting, the production of Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride involves large-scale reactions carried out in reactors under controlled conditions to ensure purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural features make it a valuable tool for probing biological pathways and understanding molecular interactions.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. It may be used in the design of drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is employed in the production of various chemical products, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor ligand, or modulator of biochemical processes, depending on its application.
Comparison with Similar Compounds
Methyl 4-[(cyclopropylamino)sulfonyl]benzoate
Methyl 4-[(cyclopropylamino)methyl]benzoate
Cyclopropylamine derivatives
Uniqueness: Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride is unique in its structural features and functional groups, which contribute to its distinct chemical properties and applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
Properties
IUPAC Name |
methyl 4-[(cyclopropylamino)methyl]benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-4-2-9(3-5-10)8-13-11-6-7-11;/h2-5,11,13H,6-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNUDCKTVVVNPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC2CC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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